1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-
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Overview
Description
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is an organic compound with a complex structure that includes a brominated phenyl group and a furan ring
Preparation Methods
The synthesis of 1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method includes the use of bromobenzene and dry carbon disulfide in the presence of powdered anhydrous aluminum trichloride. The mixture is heated until it starts to reflux, followed by the addition of acetic anhydride dropwise. After refluxing for an hour, the carbon disulfide is steamed out while the mixture is still hot .
Chemical Reactions Analysis
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products.
Elimination Reactions: In the presence of a strong base, elimination reactions can occur, resulting in the formation of alkenes.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The bromine atoms and the furan ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- can be compared with other similar compounds such as:
1-Propanone, 2-bromo-1-phenyl-: This compound has a similar structure but lacks the furan ring, making it less complex.
2-Bromo-4’-methylpropiophenone: This compound has a methyl group instead of a furan ring, leading to different chemical properties and reactivity.
Properties
CAS No. |
59194-98-8 |
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Molecular Formula |
C13H10Br2O2 |
Molecular Weight |
358.02 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-bromophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H10Br2O2/c1-8(14)13(16)12-7-6-11(17-12)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
IHXJVULKMFEYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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